Norethynodiol 17-Monoacetate-d9
Description
Properties
Molecular Formula |
C₂₂H₂₁D₉O₃ |
|---|---|
Molecular Weight |
351.53 |
Synonyms |
(3β,17α)-19-Norpregn-4-en-20-yne-3,17-diol 17-Acetate-d9; 19-Nor-17α-pregn-4-en-20-yne-3β,17-diol 17-Acetate-d9; 17α-Ethynyl-3β-hydroxy-4-estrene-17β-acetate-d9; SC 12222-d9 |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation via Acetylation
The primary deuteration site in this compound is the acetate group at the 17α position. This is achieved by substituting standard acetic anhydride with deuterated acetic anhydride (Ac₂O-d6) during the acetylation step. The reaction, catalyzed by perchloric acid, ensures high isotopic purity (>98%) at the 17α-acetoxy group:
Additional deuterium atoms are introduced at the 3β-hydroxyl group and ethynyl side chain using deuterated solvents (e.g., D₂O) and reducing agents.
Challenges in Multi-Site Deuteration
-
Isotopic Scrambling : Prolonged reaction times or elevated temperatures during acetylation can lead to deuterium loss at the 17α position.
-
Regioselectivity : Ensuring uniform deuteration across nine positions requires precise control over reagent stoichiometry and reaction conditions.
Industrial Synthesis Workflow
The synthesis of this compound follows a modified protocol from its non-deuterated counterpart, optimized for isotopic fidelity and yield:
Step 1: Synthesis of 19-Norpregn-4-en-20-yne-3β,17α-diol
Step 2: Acetylation with Deuterated Reagents
Step 3: Purification and Characterization
-
HPLC : Reverse-phase C18 column (ACN/H₂O, 65:35) confirms isotopic purity >97%.
-
Mass Spectrometry : ESI-MS (m/z 351.527 [M+H]⁺) validates deuterium incorporation.
Comparative Analysis of Synthetic Methods
| Parameter | Non-Deuterated Method | Deuterated Method |
|---|---|---|
| Acetylation Reagent | Acetic anhydride | Acetic-d6 anhydride |
| Reaction Time | 2 hours | 3.5 hours |
| Isotopic Purity | N/A | 97–98% |
| Overall Yield | 82% | 68–72% |
Deuteration reduces overall yield by ~10% due to additional purification steps and isotopic losses.
Industrial-Scale Production Challenges
Q & A
Q. Q1: What methodological approaches are recommended for synthesizing and characterizing Norethynodrel 17-Monoacetate-d9 with high isotopic purity?
Answer:
- Synthesis : Use deuterium exchange reactions under controlled conditions (e.g., acid/base catalysis in deuterated solvents) to ensure selective incorporation of deuterium at the 17-monoacetate position.
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) to confirm isotopic labeling efficiency and liquid chromatography-mass spectrometry (LC-MS) to verify molecular integrity. Isotopic purity (>98% deuterium) should be quantified via high-resolution mass spectrometry (HRMS) .
- Purification : Utilize preparative HPLC with deuterium-compatible mobile phases to isolate the deuterated compound from non-deuterated byproducts .
Q. Q2: How can researchers assess the stability of Norethynodrel 17-Monoacetate-d9 under varying storage and experimental conditions?
Answer:
- Storage : Maintain at 0–6°C in inert, airtight containers to prevent deuterium loss via proton exchange with ambient moisture .
- Stability Testing : Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) followed by LC-MS/MS analysis to monitor deuterium retention and structural integrity. Compare results with non-deuterated analogs to isolate isotopic effects .
- Data Interpretation : Use kinetic modeling to predict shelf-life under long-term storage conditions, focusing on deuterium-proton exchange rates .
Advanced Research Questions
Q. Q3: What experimental designs are optimal for studying the pharmacokinetic impact of deuterium substitution in Norethynodrel 17-Monoacetate-d9?
Answer:
- In Vivo/In Vitro Models : Administer equimolar doses of deuterated and non-deuterated compounds to animal models (e.g., rodents) and collect time-series plasma/tissue samples. Use LC-MS/MS with deuterium-specific transitions to quantify metabolic differences .
- Isotope Effect Analysis : Compare clearance rates, metabolite profiles, and receptor binding affinities between deuterated and non-deuterated forms. Statistically validate findings using ANOVA with post hoc tests to account for biological variability .
- Contradiction Resolution : If metabolic discrepancies arise, investigate deuterium’s steric/electronic effects via molecular dynamics simulations .
Q. Q4: How can researchers resolve contradictions in deuterium-dependent bioanalytical data for Norethynodrel 17-Monoacetate-d9?
Answer:
- Method Validation : Ensure analytical methods (e.g., LC-MS/MS) are optimized for deuterium detection sensitivity. Calibrate using certified deuterated standards (e.g., Norfentanyl-d5) to minimize matrix effects .
- Data Triangulation : Cross-validate results with orthogonal techniques (e.g., isotope ratio mass spectrometry or H-NMR) to confirm isotopic integrity .
- Error Source Analysis : Systematically test variables such as solvent deuteration levels, column chemistry, and ionization efficiency in MS to identify confounding factors .
Q. Q5: What strategies are effective for developing trace-level detection methods for Norethynodrel 17-Monoacetate-d9 in complex biological matrices?
Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., Norfloxacin-d5) to correct for recovery variability. Optimize pH and solvent polarity to retain deuterated analytes .
- Instrumentation : Implement ultra-high-performance LC (UHPLC) coupled with tandem MS using multiple reaction monitoring (MRM) for selective detection. Validate limits of detection (LOD) and quantification (LOQ) via calibration curves in relevant matrices (e.g., serum, urine) .
- Quality Control : Include blank spikes and inter-day reproducibility tests to ensure method robustness .
Methodological Frameworks
Q. Q6: How should researchers design studies to investigate isotopic effects on Norethynodrel 17-Monoacetate-d9’s pharmacological activity?
Answer:
- Hypothesis-Driven Design : Formulate testable hypotheses (e.g., “Deuterium substitution alters CYP3A4-mediated metabolism”). Use dual-arm studies comparing deuterated vs. non-deuterated compounds .
- Endpoint Selection : Measure outcomes such as metabolic half-life, receptor occupancy (via radioligand assays), and toxicity profiles. Apply Bayesian statistical models to handle small sample sizes in exploratory phases .
- Ethical Compliance : Adhere to guidelines for deuterated compound use in preclinical trials, including waste disposal protocols for deuterated solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
